
1-tert-Butoxy-4-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-4-(difluoromethoxy)benzene is a useful research compound. Its molecular formula is C11H14F2O2 and its molecular weight is 216.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. What are the optimal synthetic routes for 1-tert-Butoxy-4-(difluoromethoxy)benzene, and how can its purity be validated?
Basic
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-(difluoromethoxy)phenol with tert-butyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F/¹H NMR to confirm substituent positions and absence of unreacted precursors .
Q. How does this compound serve as an intermediate in pharmaceutical synthesis?
Basic
The tert-butoxy group enhances steric protection of reactive sites, while the difluoromethoxy group improves metabolic stability in drug candidates. It is used to synthesize aryl ethers and fluorinated analogs via Suzuki-Miyaura coupling or halogenation. For example, bromination at the para position yields derivatives for kinase inhibitor development .
Q. What methodologies are employed to study its interactions with biological targets like enzymes?
Advanced
In vitro assays (e.g., fluorescence quenching, surface plasmon resonance) measure binding affinity to enzymes such as cytochrome P450. Molecular docking simulations (AutoDock Vina) model interactions, focusing on hydrogen bonding with the difluoromethoxy group and hydrophobic contacts with the tert-butoxy moiety . Discrepancies between computational and experimental data require free-energy perturbation (FEP) calculations to refine binding models .
Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions?
Advanced
The tert-butoxy group acts as a strong para-directing group, while the difluoromethoxy group is meta-directing. In nitration reactions (HNO₃/H₂SO₄), competing directing effects lead to mixed regiochemistry. Optimization involves low temperatures (0–5°C) and kinetic control to favor para-nitro derivatives . GC-MS monitors intermediate formation to adjust reaction times.
Q. What strategies resolve contradictions in reported biological activity data?
Advanced
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., DMSO concentration affecting solubility). Systematic replication using standardized protocols (e.g., fixed solvent ratios, controlled pH) is critical. Meta-analyses of PubChem BioAssay data and dose-response curve normalization improve comparability .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Advanced
Density functional theory (DFT, B3LYP/6-31G*) calculates frontier molecular orbitals to predict sites for electrophilic attack. Fukui indices identify the tert-butoxy oxygen as nucleophilic and the difluoromethoxy fluorine as electrophilic. MD simulations (Amber) model solvent effects in SNAr reactions .
Q. What analytical techniques characterize its stability under varying storage conditions?
Basic
Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS detects hydrolysis products (e.g., 4-(difluoromethoxy)phenol), while TGA monitors thermal decomposition. Storage in amber vials under argon at −20°C is recommended to prevent photodegradation and oxidation .
Q. How does the electronic profile of substituents affect its utility in cross-coupling reactions?
Advanced
The electron-withdrawing difluoromethoxy group activates the benzene ring toward palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination). Hammett σₚ values (tert-butoxy: −0.20; difluoromethoxy: +0.33) guide substrate design for tunable reactivity. In situ IR spectroscopy tracks catalyst turnover in optimized Miyaura borylation .
Q. What role does the compound play in structure-activity relationship (SAR) studies?
Advanced
SAR studies compare analogs (e.g., replacing tert-butoxy with methoxyethyl) to quantify steric and electronic contributions to bioactivity. 3D-QSAR models (CoMFA) correlate substituent parameters (e.g., molar refractivity, logP) with antimicrobial activity. Synergistic effects of fluorine and tert-butoxy groups enhance membrane permeability in cell-based assays .
Q. How are kinetic isotope effects (KIEs) used to probe its reaction mechanisms?
Advanced
Deuterium labeling at the tert-butoxy methyl groups measures KIEs in acid-catalyzed hydrolysis. A primary KIE (kH/kD > 2) indicates rate-limiting C-O bond cleavage. Isotopic tracing (¹³C NMR) confirms retention of the difluoromethoxy group during SN2 displacement .
Properties
CAS No. |
87789-46-6 |
---|---|
Molecular Formula |
C11H14F2O2 |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H14F2O2/c1-11(2,3)15-9-6-4-8(5-7-9)14-10(12)13/h4-7,10H,1-3H3 |
InChI Key |
JYVMAWKUHYHRSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.